
N,O-DitritylLosartan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,O-DitritylLosartan is a derivative of Losartan, a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. The modification involves the addition of trityl groups to the nitrogen and oxygen atoms, which can potentially alter its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-DitritylLosartan typically involves the protection of the hydroxyl and amine groups of Losartan with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the tritylation process.
Chemical Reactions Analysis
Types of Reactions
N,O-DitritylLosartan can undergo various chemical reactions, including:
Oxidation: The trityl groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the trityl groups, regenerating the parent Losartan.
Substitution: The trityl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like trifluoroacetic acid can be used to remove the trityl groups.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Regenerated Losartan.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,O-DitritylLosartan has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other derivatives and as a protective group in organic synthesis.
Biology: Studied for its potential effects on angiotensin II receptors and related pathways.
Medicine: Investigated for its potential therapeutic benefits beyond hypertension, such as in the treatment of certain cancers.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of N,O-DitritylLosartan is similar to that of Losartan. It acts as an antagonist of the angiotensin II receptor, blocking the effects of angiotensin II, which leads to vasodilation and a reduction in blood pressure. The trityl groups may alter its binding affinity and pharmacokinetics, potentially enhancing its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Losartan: The parent compound, used primarily for hypertension.
Valsartan: Another angiotensin II receptor antagonist with a similar mechanism of action.
Irbesartan: Similar to Losartan but with different pharmacokinetic properties.
Uniqueness
N,O-DitritylLosartan is unique due to the presence of trityl groups, which can enhance its stability and potentially alter its biological activity. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C60H51ClN6O |
|---|---|
Molecular Weight |
907.5 g/mol |
IUPAC Name |
5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C60H51ClN6O/c1-2-3-38-56-62-57(61)55(44-68-60(50-30-16-7-17-31-50,51-32-18-8-19-33-51)52-34-20-9-21-35-52)66(56)43-45-39-41-46(42-40-45)53-36-22-23-37-54(53)58-63-65-67(64-58)59(47-24-10-4-11-25-47,48-26-12-5-13-27-48)49-28-14-6-15-29-49/h4-37,39-42H,2-3,38,43-44H2,1H3 |
InChI Key |
LGPCFVMMWWOVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)COC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
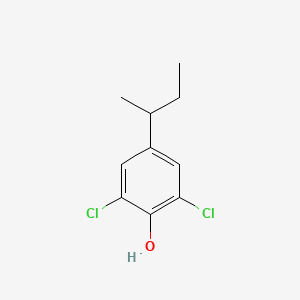
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
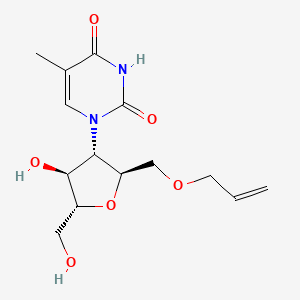
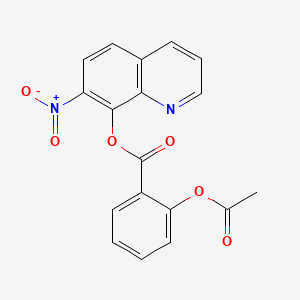
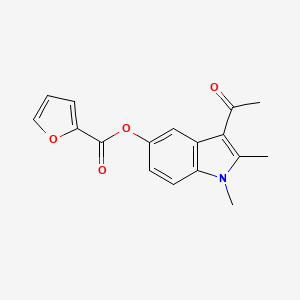
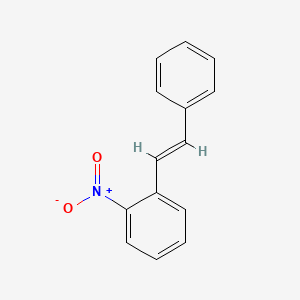
![[(E)-cyclohex-2-en-1-ylidenemethoxy]methylbenzene](/img/structure/B13828453.png)

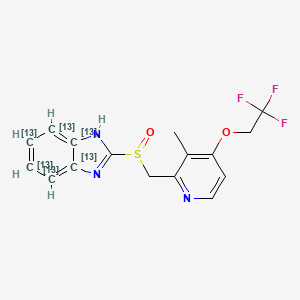
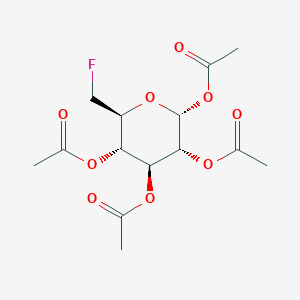
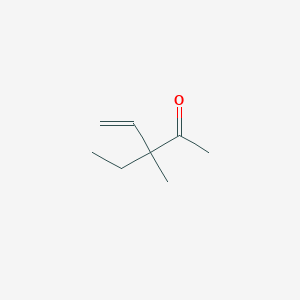
![Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate](/img/structure/B13828464.png)
